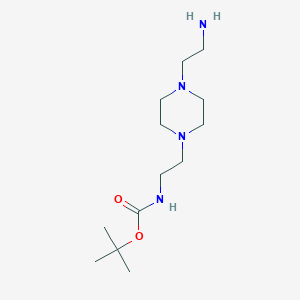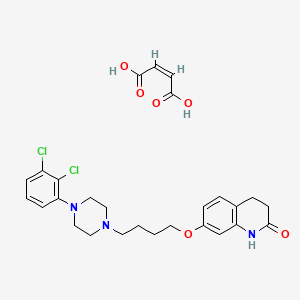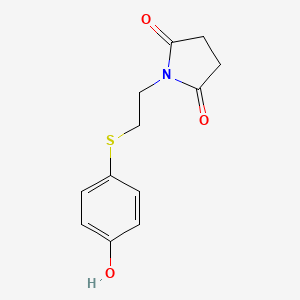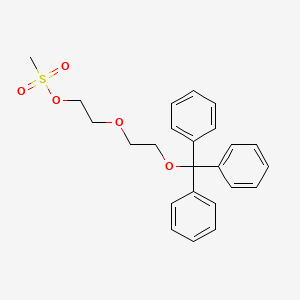
2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates. It is characterized by the presence of a trityloxy group attached to an ethoxyethyl chain, which is further linked to a methanesulfonate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate typically involves the reaction of trityl chloride with triethylene glycol in the presence of a base, followed by the addition of methanesulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form trityl alcohol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to maintain reaction conditions.
Catalysts: Bases like triethylamine or pyridine are used to facilitate the reaction.
Major Products
The major products formed from these reactions include trityl-substituted compounds and methanesulfonic acid derivatives, depending on the specific nucleophile used.
Applications De Recherche Scientifique
2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound is utilized in the modification of biomolecules for studying protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate involves the formation of a stable trityl cation upon cleavage of the trityloxy group. This cation can then participate in various chemical reactions, such as nucleophilic substitution. The methanesulfonate group acts as a good leaving group, facilitating these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl methanesulfonate: An alkylating agent used in genetic research.
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl methanesulfonate: Used in the synthesis of fluorinated compounds.
Uniqueness
2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate is unique due to its trityloxy group, which provides steric hindrance and stability, making it a valuable protecting group in organic synthesis. Its reactivity and ability to form stable intermediates distinguish it from other methanesulfonates.
Propriétés
Formule moléculaire |
C24H26O5S |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
2-(2-trityloxyethoxy)ethyl methanesulfonate |
InChI |
InChI=1S/C24H26O5S/c1-30(25,26)29-20-18-27-17-19-28-24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16H,17-20H2,1H3 |
Clé InChI |
ANIXWRGNISWFBY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCOCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate](/img/structure/B12964524.png)
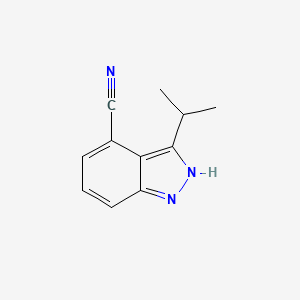
![tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate](/img/structure/B12964534.png)

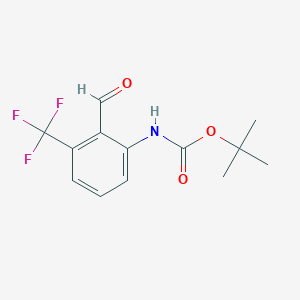
![7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B12964549.png)
![N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium bromide](/img/structure/B12964564.png)
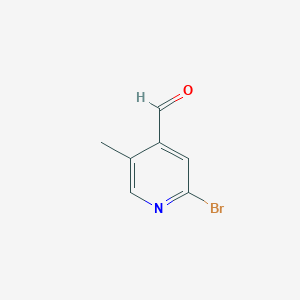
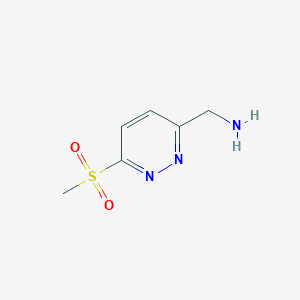
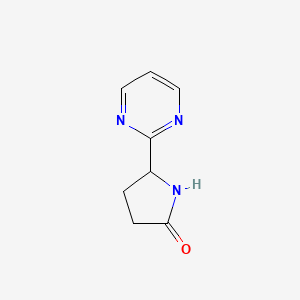
![(4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole]](/img/structure/B12964574.png)
